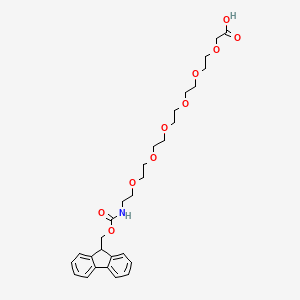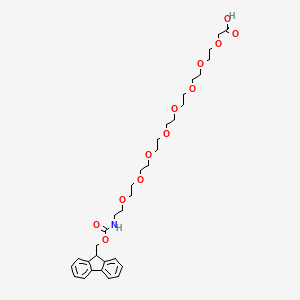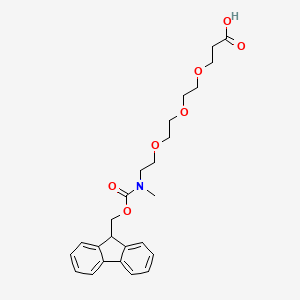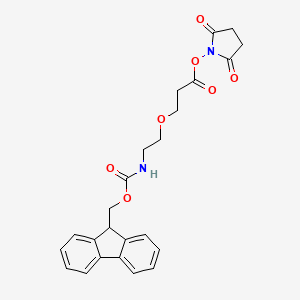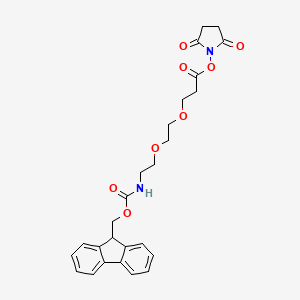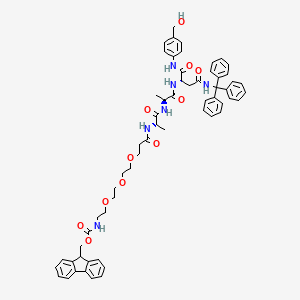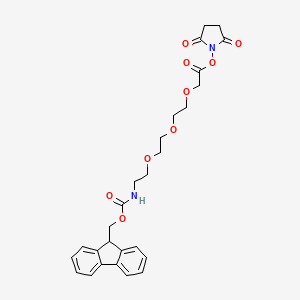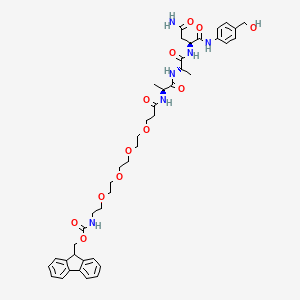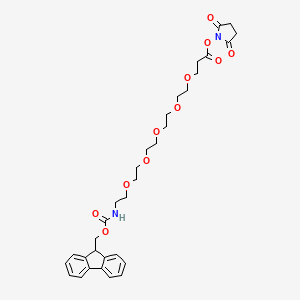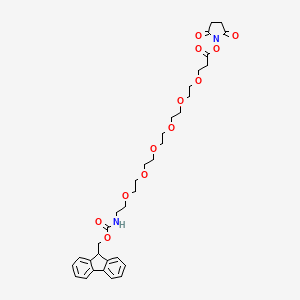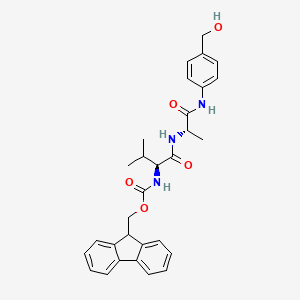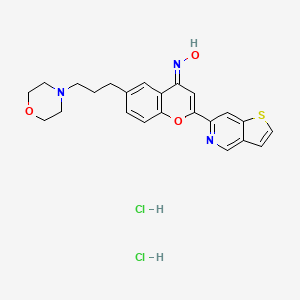![molecular formula C23H28O7 B607587 acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate CAS No. 1373154-68-7](/img/structure/B607587.png)
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GA3-AM is a cell permeable chemical dimerizer.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Organic Chemistry
A significant application of acetoxymethyl compounds is in the field of asymmetric synthesis. Research by Marchionni and Vogel (2001) demonstrates the use of these compounds in creating complex bicyclic and tricyclic polypropanoates, highlighting their importance in the synthesis of long-chain and polycyclic fragments. This process involves intricate steps like hydroboration and enantioselective reduction, underscoring the compound's role in developing stereochemically rich molecules for organic chemistry (Marchionni & Vogel, 2001).
Electrochemical Reactions
Acetoxymethyl compounds also find applications in electrochemical studies. For instance, the electrochemical oxidation of ethyl 2-hydroxyazulene-1-carboxylate, a related compound, has been investigated under various conditions, revealing insights into the mechanisms and potential applications in electrochemistry (陳阿煌, 楊錦華., & 守田忠義, 1995).
Synthesis of Polyketides
Research by Marchionni et al. (2000) discusses the synthesis of polycyclic polyketides via the double Diels-Alder addition, where acetoxymethyl compounds are crucial intermediates. This study underscores the versatility of these compounds in synthesizing structurally complex and diverse polyketides (Marchionni, Meilert, Vogel, & Schenk, 2000).
Application in Medicinal Chemistry
The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, involving acetoxymethyl at certain positions, have been explored. This indicates the role of such compounds in developing new antibacterial agents and their relevance in medicinal chemistry (Kim, Misco, Haynes, & McGregor, 1984).
Use in Organic Synthesis
The conversion of methyl 9(10)-formylstearate to carboxymethylstearate, involving reactions with acetoxymethyl intermediates, is another example of its application in organic synthesis. This study demonstrates the compound's utility in creating various esters and derivatives, broadening the scope of organic synthesis (Dufek, 1978).
Eigenschaften
CAS-Nummer |
1373154-68-7 |
|---|---|
Produktname |
acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate |
Molekularformel |
C23H28O7 |
Molekulargewicht |
416.47 |
IUPAC-Name |
acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
SEQNRAWXEHHXPO-WGQVIOJYSA-N |
SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GA3-AM; GA3 AM; GA3AM; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



